N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-15-5-3-4-14(12-15)20(25)22-16-10-8-13(9-11-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSNOEZEDZFVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(1H-benzimidazol-2-yl)aniline and 3-fluorobenzoyl chloride.
Reaction Conditions: The 4-(1H-benzimidazol-2-yl)aniline is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Fluorobenzamide Group
The 3-fluorine atom on the benzamide ring is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the adjacent amide group. This reaction is critical for functionalizing the aromatic ring.
Key Observations :
-
The SNAr reaction proceeds efficiently with strong nucleophiles (e.g., amines, alkoxides) under basic conditions.
-
Steric hindrance from the benzimidazole group slightly reduces reactivity compared to simpler fluorobenzamides .
Hydrolysis of the Amide Bond
The amide linkage undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 8 h | 3-Fluorobenzoic acid + 4-(1H-Benzimidazol-2-yl)aniline | 85% | |
| Basic (NaOH, 2M) | 80°C, 6 h | 3-Fluorobenzoate salt + 4-(1H-Benzimidazol-2-yl)aniline | 78% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.
Electrophilic Substitution on the Benzimidazole Ring
The electron-rich benzimidazole ring undergoes electrophilic substitution, primarily at the 5- and 6-positions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide | 45% | |
| SO₃/H₂SO₄ | 50°C, 4 h | 5-Sulfo-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide | 32% |
Regioselectivity :
-
Nitration and sulfonation favor the 5-position due to directing effects of the benzimidazole NH group.
Reduction of the Benzimidazole Ring
The benzimidazole moiety can be reduced to a dihydrobenzimidazole derivative under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 25°C, 6 h | 1,3-Dihydro-2H-benzimidazol-2-yl derivative | 60% | |
| H₂/Pd-C | EtOH, 1 atm, 24 h | Fully saturated hexahydrobenzimidazole | 40% |
Note : Partial reduction preserves aromaticity in the fluorobenzamide ring, while full hydrogenation saturates both rings.
Functionalization via Alkylation/Acylation
The NH group in benzimidazole reacts with electrophiles to form N-alkyl or N-acyl derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | 1-Methyl-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide | 55% | |
| Acetyl chloride | Pyridine, 0°C, 2 h | 1-Acetyl-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide | 68% |
Scope :
-
Alkylation enhances lipophilicity, potentially improving membrane permeability in biological systems.
Scientific Research Applications
Anticancer Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide has shown promising anticancer properties, primarily attributed to its ability to inhibit tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells.
Case Study: K562 Cell Line
- Objective : To evaluate the cytotoxic effects on K562 leukemia cells.
- Findings : The compound induced apoptosis through caspase activation and modulation of apoptotic gene expression (BAX, BIM, BAD), demonstrating significant cytotoxicity against both imatinib-sensitive and resistant forms of the cell line .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy against various pathogens, including resistant bacterial strains.
Case Study: Antimicrobial Efficacy
- Objective : To assess the activity against Enterococcus faecalis and other resistant bacteria.
- Findings : Derivatives similar to this compound exhibited moderate inhibitory activity against resistant strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .
Recent Research Findings
Recent studies have focused on expanding the understanding of this compound's biological activities:
Anticancer Studies
Research has indicated that this compound exhibits significant cytotoxic effects across various cancer cell lines, reinforcing its potential as a lead compound for drug development targeting malignancies .
Antimicrobial Studies
Further investigations into its antimicrobial properties have revealed moderate efficacy against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, highlighting its potential role in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, leading to inhibition of their activity. This compound may exert its effects by binding to the active sites of enzymes or receptors, thereby blocking their function .
Comparison with Similar Compounds
Anthelmintic Activity
- N-[4-(1H-Benzimidazol-2-yl)phenyl]-acetamide and N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-chloroacetamide :
These analogs demonstrated comparable anthelmintic efficacy to albendazole in in vitro studies using Eisenia fetida. The chloroacetamide variant showed slightly enhanced activity, likely due to the electronegative chlorine atom improving target interaction .
Antimicrobial and Antioxidant Activity
- N-(4-(1H-Benzimidazol-2-yl)phenyl)-4-(1H-benzimidazol-2-yl)-benzamide (Compound 9) :
Exhibited antibacterial activity against MRSA equivalent to ampicillin, attributed to the dual benzimidazole moieties enhancing membrane disruption . - N-(3-(1H-Benzimidazol-2-yl)phenyl)-2-phenyl-1H-benzimidazole-5-carboxamide (Compound 18) :
Demonstrated potent antifungal activity against Candida albicans , likely due to the carboxamide group facilitating fungal cell wall penetration .
Anti-inflammatory Activity
- N’-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide (BD) :
Showed significant anti-inflammatory effects in rat models, with hydroxyacetohydrazide groups likely modulating COX-2 pathways . - N’-(3-nitrophenyl) acetamide (BK) :
Enhanced activity due to the nitro group’s electron-deficient nature, improving interaction with inflammatory mediators .
Structural and Physicochemical Comparisons
Discussion of Substituent Effects
- Fluorine vs. Chlorine : The 3-fluoro group in the target compound may offer better metabolic stability than chloroacetamide analogs due to reduced reactivity, though chlorine’s larger size could enhance target binding .
- Benzimidazole Dimerization : Compounds with dual benzimidazole cores (e.g., Compound 9) show amplified antimicrobial effects, suggesting that dimerization strategies could enhance the target compound’s efficacy .
- Anti-inflammatory Moieties : Hydroxyacetohydrazide and nitro groups in other derivatives highlight the importance of electron-withdrawing substituents for anti-inflammatory activity, a trait shared by the fluorine atom in the target compound .
Biological Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings, supported by data tables and case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : CHFO
- Molecular Weight : 331.35 g/mol
- CAS Number : 351983-62-5
The compound integrates a benzimidazole moiety, known for its diverse pharmacological properties, with a fluorobenzamide structure, enhancing its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the following steps:
-
Starting Materials :
- 4-(1H-benzimidazol-2-yl)aniline
- 3-fluorobenzoyl chloride
-
Reaction Conditions :
- The reaction occurs in an organic solvent (e.g., dichloromethane) under reflux conditions, often using a base such as triethylamine to facilitate the reaction.
-
Purification :
- The product is purified through recrystallization or column chromatography to achieve high purity.
Biological Activity
This compound has been studied for various biological activities, particularly in the context of cancer and microbial infections.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study involving derivatives of benzimidazole demonstrated cytotoxic effects on K562 leukemia cells, indicating potential for treating resistant cancer types . The mechanism of action may involve:
- Inhibition of Tubulin Polymerization : Leading to cell cycle arrest.
- Induction of Apoptosis : Activation of caspase pathways in cancer cells.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Protein Binding : The benzimidazole moiety can bind to proteins or enzymes, inhibiting their activity.
- Receptor Interaction : Potential binding to receptors involved in cell proliferation and apoptosis pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in K562 cells | |
| Apoptosis Induction | Activation of caspase pathways | |
| Antimicrobial | Potential against various pathogens |
Case Study: Cytotoxic Effects on Cancer Cells
In a study examining the effects of benzimidazole derivatives on K562S (IMA-sensitive) and K562R (IMA-resistant) cells, researchers found that increasing concentrations led to significant cytotoxicity. The study utilized MTT assays for cell viability and flow cytometry for apoptosis detection, confirming the compound's potential as an anticancer agent .
Q & A
Q. What are the optimized synthetic routes for N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide?
The compound is synthesized via condensation of 3-fluorobenzoic acid derivatives with 4-(1H-benzimidazol-2-yl)aniline. Key steps include:
- Hydrazine-mediated cyclization : Refluxing ethyl 2-(2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazono)-3-oxobutanoate with hydrazine hydrochloride in ethanol for 12 hours to form the benzimidazole core .
- Amide coupling : Using carbodiimide-based reagents (e.g., DCC or EDC) under anhydrous conditions to link the fluorobenzoyl group to the benzimidazole-aniline intermediate .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >85% purity.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Spectroscopic methods :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and confirms amide bond formation (δ 165–170 ppm for C=O) .
- IR spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch of benzimidazole) .
Q. How is the compound screened for initial biological activity?
- In vitro assays :
- Kinase inhibition : Tested against EGFR (IC₅₀ reported at 0.8–2.4 µM) using ADP-Glo™ kinase assays .
- Anticonvulsant screening : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in Wistar rats (150–200 g), with activity compared to phenytoin .
Advanced Research Questions
Q. What computational strategies are used to optimize the compound’s binding affinity?
- 3D-QSAR modeling : Alignment of indole/benzimidazole analogs (1853 derivatives) using Schrödinger’s Maestro to predict steric/electronic requirements for EGFR inhibition .
- Molecular docking : Glide XP scoring identifies key interactions (e.g., hydrogen bonding with EGFR’s Met793 and π-π stacking with Phe723) .
- ADME prediction : SwissADME assesses lipophilicity (LogP ~3.2) and solubility (<0.1 mg/mL in water), guiding structural modifications .
Q. How do structural modifications influence the compound’s anticonvulsant efficacy?
- SAR insights :
- Electron-withdrawing groups : 3-Fluoro substitution enhances blood-brain barrier penetration (LogBB = 0.45 vs. 0.21 for non-fluorinated analogs) .
- Hydrophobic substituents : Trifluoromethyl groups improve metabolic stability (t₁/₂ = 4.7 h in human liver microsomes) but reduce aqueous solubility .
Q. How can solubility challenges be addressed without compromising activity?
- Prodrug strategies : Introduce phosphate esters at the benzimidazole N-H position, increasing solubility >10-fold in PBS (pH 7.4) .
- Co-crystallization : Use succinic acid or nicotinamide as co-formers to enhance dissolution rates (e.g., 85% release in 60 min vs. 45% for pure compound) .
Q. What mechanisms explain contradictory bioactivity data across studies?
- Metabolic variability : CYP3A4-mediated oxidation generates active metabolites (e.g., hydroxylated derivatives) in rodent models but not in human hepatocytes, leading to species-specific IC₅₀ discrepancies .
- Assay conditions : ATP concentration differences (10 µM vs. 100 µM) in kinase assays alter competitive inhibition profiles .
Q. How does the compound interact with non-target proteins (e.g., sirtuins)?
- Off-target profiling : SIRT1 inhibition (IC₅₀ = 5.3 µM) observed via fluorometric deacetylation assays, suggesting dual EGFR/sirtuin modulation .
- Cellular senescence : At 10 µM, reduces SA-β-galactosidase activity in H₂O₂-stressed fibroblasts by 40%, implicating sirtuin pathway crosstalk .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- LC-MS/MS sensitivity : Requires deuterated internal standards (e.g., D₄-3-fluorobenzamide) to mitigate matrix effects in plasma .
- Chromatographic separation : C18 columns with 0.1% formic acid in acetonitrile/water (gradient elution) resolve it from co-eluting metabolites (retention time = 6.2 min) .
Q. How can crystallographic data improve formulation stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
